molecular formula Br3H8IrO4 B086227 Iridium(III) bromide tetrahydrate CAS No. 13464-83-0

Iridium(III) bromide tetrahydrate

Cat. No.: B086227
CAS No.: 13464-83-0
M. Wt: 503.99 g/mol
InChI Key: SAKXIULONBGRQW-UHFFFAOYSA-K
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Description

Iridium(III) bromide tetrahydrate is a useful research compound. Its molecular formula is Br3H8IrO4 and its molecular weight is 503.99 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Smart Responsive Phosphorescent Materials : Ionic iridium (III) complexes, including those with bromide, have been used for creating smart luminescent materials. These materials exhibit mechanochromic, vapochromic, and electrochromic phosphorescence, useful in data recording and security protection (Sun et al., 2014).

  • Phosphorescent Emitter in Electroluminescent Devices : Iridium(III) complexes serve as phosphorescent emitters in devices like organic light-emitting diodes and light-emitting electrochemical cells. They are also applied in molecular sensors, biolabeling, and photocatalysis (Ulbricht et al., 2009).

  • Separation of Platinum and Iridium by Ion Flotation : The method of ion flotation has been employed for the separation of iridium(IV) from rhodium(III), using surfactants like hexadecyltripropylammonium bromide (Berg & Downey, 1980).

  • Ultra-trace Determination of Iridium(III) : A stripping voltammetric procedure for determining ultra-trace levels of iridium(III) in water samples has been developed (Locatelli, 2011).

  • Hg(2+)-Selective Chemodosimeter : Certain iridium(III) complexes are used as highly selective chemodosimeters for detecting Hg(2+), serving as logic gates with inputs like Hg(2+) and histidine (Liu et al., 2011).

  • Iridium-catalyzed Reduction of Alkyl Halides : Cationic Ir(III) hydride complexes catalyze the reduction of various alkyl halides by triethylsilane, demonstrating a unique catalytic cycle (Yang & Brookhart, 2007).

  • Organic Electronic Devices : Ionic iridium(III) complexes are increasingly used in organic electronic devices due to their photophysical properties and stability, finding applications in data recording and security (Ma et al., 2017).

  • Anticancer Drugs and Cellular Imaging : Iridium(III) complexes, due to their photophysical properties, are used as anticancer drugs and cellular imaging reagents. They are also applied in intracellular sensing, gene-delivery, and cancer cell detection (Lo & Zhang, 2012).

Safety and Hazards

Iridium(III) bromide tetrahydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of inhalation, it is recommended to remove the person to fresh air and keep comfortable for breathing .

Relevant Papers Unfortunately, I could not find any specific papers related to this compound in the search results .

Mechanism of Action

Target of Action

Iridium(III) bromide tetrahydrate, also known as Iridium bromide (IrBr3), tetrahydrate, is a compound that primarily targets inorganic chemical reactions . It is often used as a catalyst in various chemical reactions due to its unique properties .

Mode of Action

The compound interacts with its targets through chemical reactions . For instance, Iridium(III) bromide can be formed by reacting iridium(II) bromide and bromine . Its tetrahydrate can be formed by reacting iridium dioxide dihydrate with hydrobromic acid . It can also be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C .

Biochemical Pathways

For example, it reacts with germanium dibromide in hydrobromic acid solution to form a compound containing an Ir-Ge bond .

Pharmacokinetics

It’s important to note that most metal bromide compounds, including this compound, are highly water-soluble , which could potentially influence their bioavailability.

Result of Action

The primary result of the action of this compound is the facilitation of chemical reactions. For instance, when heated to 100 °C, it turns dark brown with the release of water and decomposes to iridium and bromine at higher temperatures .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. For example, it can be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C . Additionally, its solubility in water and its stability at different temperatures can affect its efficacy in facilitating chemical reactions .

Properties

IUPAC Name

tribromoiridium;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKXIULONBGRQW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.Br[Ir](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3H8IrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721553
Record name Tribromoiridium--water (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13464-83-0
Record name Tribromoiridium--water (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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